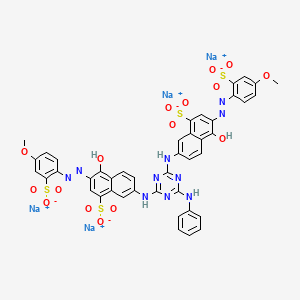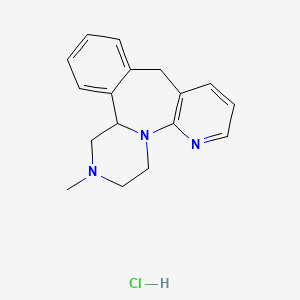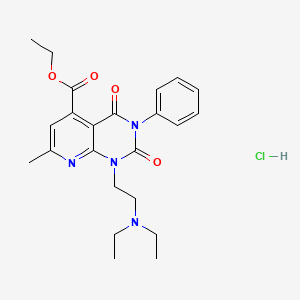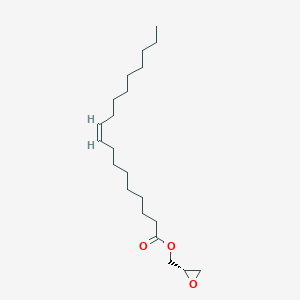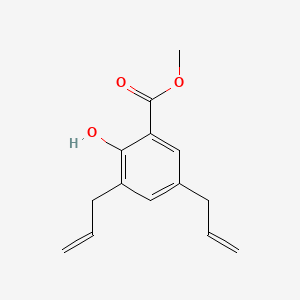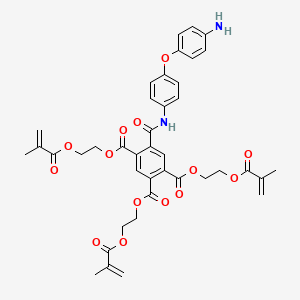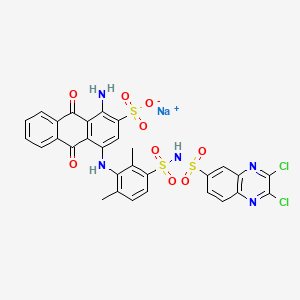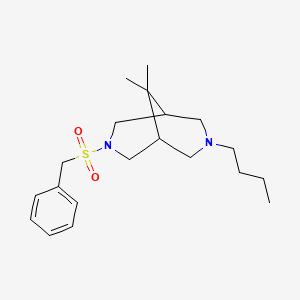
Thymidine, 3'-deoxy-3'-((((4-methoxyphenyl)amino)thioxomethyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 3’-deoxy-3’-((((4-methoxyphenyl)amino)thioxomethyl)amino)- is a synthetic derivative of thymidine, a nucleoside that is a component of DNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-deoxy-3’-((((4-methoxyphenyl)amino)thioxomethyl)amino)- involves multiple steps. One common method starts with the protection of the hydroxyl groups of thymidine, followed by the introduction of the 3’-deoxy group. The key step involves the reaction of the protected thymidine derivative with 4-methoxyphenyl isothiocyanate to introduce the thioxomethylamino group. The final step is the deprotection of the hydroxyl groups to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine, 3’-deoxy-3’-((((4-methoxyphenyl)amino)thioxomethyl)amino)- can undergo various chemical reactions, including:
Oxidation: The thioxomethylamino group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioxomethylamino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-thioxomethylated thymidine derivatives.
Substitution: Various substituted thymidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Thymidine, 3’-deoxy-3’-((((4-methoxyphenyl)amino)thioxomethyl)amino)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential to interfere with DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to incorporate into DNA and disrupt cellular processes.
Wirkmechanismus
The mechanism of action of Thymidine, 3’-deoxy-3’-((((4-methoxyphenyl)amino)thioxomethyl)amino)- involves its incorporation into DNA, where it can interfere with DNA replication and repair. The thioxomethylamino group may interact with enzymes involved in these processes, leading to the inhibition of their activity. This can result in the disruption of cellular functions and ultimately cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Amino-3’-deoxy-2-thio-thymidine: Another thymidine derivative with a sulfur atom substitution.
3’-Deoxy-3’-fluorothymidine: A fluorinated thymidine analog used in imaging studies.
Azidothymidine (AZT): An antiretroviral drug used to treat HIV.
Uniqueness
Thymidine, 3’-deoxy-3’-((((4-methoxyphenyl)amino)thioxomethyl)amino)- is unique due to the presence of the thioxomethylamino group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with enzymes and other molecular targets, making it a valuable tool for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
132149-39-4 |
|---|---|
Molekularformel |
C18H22N4O5S |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
1-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]-3-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C18H22N4O5S/c1-10-8-22(18(25)21-16(10)24)15-7-13(14(9-23)27-15)20-17(28)19-11-3-5-12(26-2)6-4-11/h3-6,8,13-15,23H,7,9H2,1-2H3,(H2,19,20,28)(H,21,24,25)/t13-,14+,15+/m0/s1 |
InChI-Schlüssel |
QGJSXIBNBDFQLR-RRFJBIMHSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC(=S)NC3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=S)NC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


